
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5OS2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analogs and Biological Activities
- Thiophene Analogs of Carcinogens : Thiophene analogs of aromatic organic carcinogens like benzidine and 4-aminobiphenyl were synthesized and evaluated for potential carcinogenicity, considering the isosteric and/or isoelectronic aromatic ring replacement effects. The in vitro activities observed indicate potential carcinogenicity, though the actual in vivo tumorigenic potential is questionable, casting doubt on the reliability of in vitro predictions for structurally new compounds (Ashby et al., 1978).
Biological Effects of Structurally Related Compounds
- Acetamide and Derivatives : A comprehensive review was conducted on the toxicology and biological consequences of acetamide and its derivatives. The review highlighted the variability in biological responses among these chemicals and emphasized the importance of understanding these responses in relation to the chemicals' usage and proposed usage. The review also touched upon the expanded information on environmental toxicology gathered over the years (Kennedy, 2001).
Heterocyclic Compounds and Pharmacological Activities
- 1,3,4-Thiadiazole Derivatives : These derivatives are identified for their extensive pharmacological activities, potentially due to the toxophoric N2C2S moiety. They exhibit a range of activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The review stresses the significance of developing hybrid molecules by combining different molecules to lead to compounds with interesting biological profiles (Mishra et al., 2015).
Novel Antidepressants Research
- AMPA Receptor Agonists : The potential of AMPA receptor agonists in depression treatment is highlighted, emphasizing their rapid onset and robust therapeutic effects. While NMDA receptor antagonists like ketamine are known for their antidepressant effects, AMPA agonists also show significant antidepressant effects, warranting further research in this area (Yang et al., 2012).
Antitumor Activity of Imidazole Derivatives
- Imidazole and its Antitumor Properties : Imidazole derivatives, including those related to benzimidazole and 4-nitro-5-thioimidazole, have shown promise in antitumor activity. This review presents data on active compounds that have reached the preclinical testing stage and explores the synthesis of compounds with different biological properties, indicating the potential of imidazole derivatives in antitumor drug discovery (Iradyan et al., 2009).
Mecanismo De Acción
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c1-14-8-10-17(11-9-14)19-12-23-22(27(19)18-7-5-4-6-15(18)2)29-13-20(28)24-21-26-25-16(3)30-21/h4-12H,13H2,1-3H3,(H,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDZYMCFCFAMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
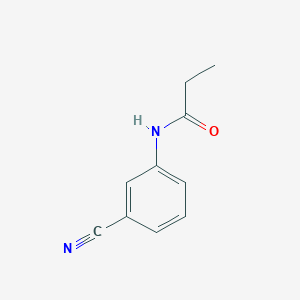

![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)
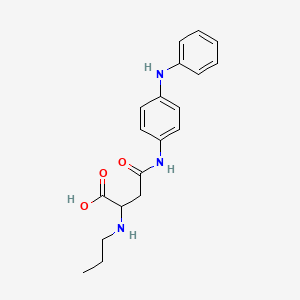
![3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one](/img/structure/B2402286.png)

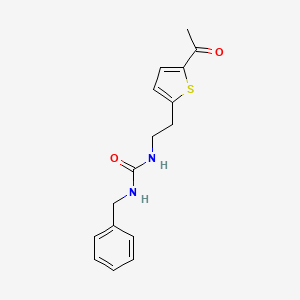
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)
![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)
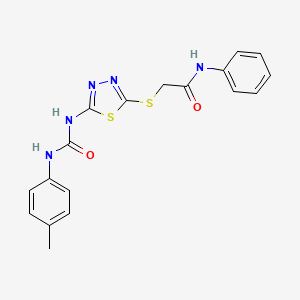

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)
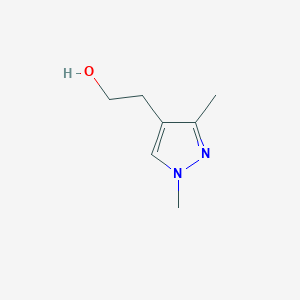
![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)
